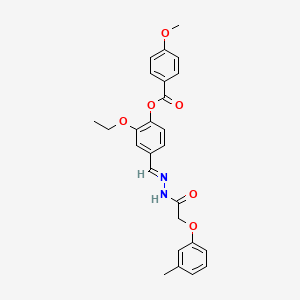

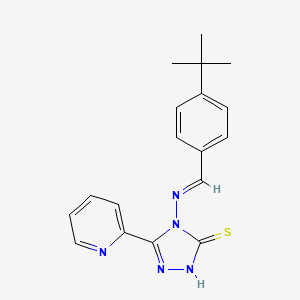

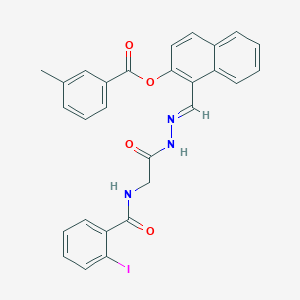

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヒドロキシ-4-(4-イソプロポキシ-3-メチルベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オン: は、複数の官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。

2. 製法

合成経路と反応条件

3-ヒドロキシ-4-(4-イソプロポキシ-3-メチルベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オンの合成は、通常、それぞれ特定の試薬と条件を必要とする複数の段階を伴います。一般的な合成経路には、以下が含まれます。

ピロール環の形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化します。

ピリジン-3-イル基の導入: これは、鈴木反応やヘック反応などのカップリング反応によって達成できます。

モルホリノプロピル基の付加: この段階では、求核置換反応または付加反応を使用できます。

イソプロポキシ-3-メチルベンゾイル基の結合: これは、フリーデル・クラフツのアシル化反応または他の適切なアシル化方法を使用して行うことができます。

工業生産方法

この化合物の工業生産では、収率と純度を最大限に高めるために、上記の合成段階を最適化する必要があります。これには、連続フロー反応器の使用、高度な精製技術、および一貫した品質を保証するための自動化が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridin-3-yl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Addition of the Morpholinopropyl Group: This step may involve nucleophilic substitution or addition reactions.

Attachment of the Isopropoxy-3-methylbenzoyl Group: This can be done using Friedel-Crafts acylation or other suitable acylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

化学反応の分析

反応の種類

酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成できます。

還元: ベンゾイル部分のカルボニル基は、アルコールに還元できます。

置換: ピロール環とピリジン環は、求電子置換反応または求核置換反応を受けることができます。

カップリング反応: この化合物は、より大きな分子を形成するために、さまざまなカップリング反応に関与できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

置換: ハロゲン、ハロアルカン、または求核剤などの試薬。

カップリング反応: パラジウムやニッケルなどの触媒と、炭酸カリウムなどの塩基。

主要な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: 置換ピロールまたはピリジン誘導体の生成。

カップリング反応: より大きく、より複雑な分子の生成。

4. 科学研究の応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成における汎用性の高い中間体となります。

生物学

生物学では、この化合物は、その潜在的な生物活性を研究することができます。その構造的特徴は、それが生物学的標的と相互作用する可能性を示唆しており、創薬と開発の候補となります。

医学

医学では、この化合物は、その治療の可能性について調査することができます。そのさまざまな化学反応を受ける能力により、新しい薬の開発のための潜在的なリード化合物となります。

工業

工業では、この化合物は、新しい材料の開発に使用することができます。そのユニークな構造と反応性により、ポリマーや先進材料の作成など、材料科学における応用に適しています。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a potential lead compound for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure and reactivity make it suitable for applications in materials science, such as the creation of polymers or advanced materials.

作用機序

3-ヒドロキシ-4-(4-イソプロポキシ-3-メチルベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オンの作用機序は、その特定の用途によって異なります。生物学的状況では、酵素や受容体と相互作用して、その活性を調節する可能性があります。この化合物のさまざまな官能基により、その標的と水素結合、疎水性相互作用、または共有結合を形成することができます。

6. 類似化合物の比較

類似化合物

- 3-ヒドロキシ-4-(4-メトキシベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オン

- 3-ヒドロキシ-4-(4-エトキシベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オン

- 3-ヒドロキシ-4-(4-プロポキシベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オン

独自性

3-ヒドロキシ-4-(4-イソプロポキシ-3-メチルベンゾイル)-1-(3-モルホリノプロピル)-5-(ピリジン-3-イル)-1H-ピロール-2(5H)-オンの独自性は、その官能基の特定の組み合わせにあります。イソプロポキシ-3-メチルベンゾイル基、モルホリノプロピル基、ピリジン-3-イル基の存在により、類似化合物と比較して、独特の化学的および生物学的特性が得られます。

類似化合物との比較

Similar Compounds

- 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- 3-Hydroxy-4-(4-propoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups. The presence of the isopropoxy-3-methylbenzoyl group, along with the morpholinopropyl and pyridin-3-yl groups, gives it distinct chemical and biological properties compared to similar compounds.

特性

CAS番号 |

510712-22-8 |

|---|---|

分子式 |

C27H33N3O5 |

分子量 |

479.6 g/mol |

IUPAC名 |

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C27H33N3O5/c1-18(2)35-22-8-7-20(16-19(22)3)25(31)23-24(21-6-4-9-28-17-21)30(27(33)26(23)32)11-5-10-29-12-14-34-15-13-29/h4,6-9,16-18,24,31H,5,10-15H2,1-3H3/b25-23+ |

InChIキー |

ZCMDZRKGOGOHAH-WJTDDFOZSA-N |

異性体SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O)OC(C)C |

正規SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)

![3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025985.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025995.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12026011.png)

![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12026030.png)